1-(Piridin-4-ilmetil)piperidin-4-ol

Descripción general

Descripción

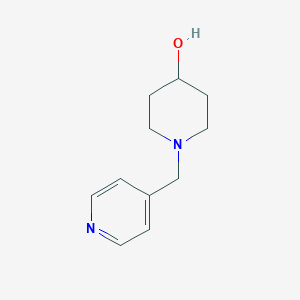

1-(Pyridin-4-ylmethyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a pyridine ring at the fourth position

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Pyridin-4-ylmethyl)piperidin-4-ol has been investigated as a potential scaffold for the development of therapeutic agents. Its derivatives have shown promise in various pharmacological activities, including:

- Antidepressant Activity : Research indicates that this compound may act on neurotransmitter systems, suggesting potential applications in treating depression and anxiety disorders.

- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Building Block for Heterocycles : It can be transformed into various heterocyclic compounds through reactions such as alkylation and acylation.

- Synthesis of Bioactive Molecules : Its functional groups facilitate the creation of new compounds with potential biological activities.

Biological Studies

1-(Pyridin-4-ylmethyl)piperidin-4-ol is also employed in biological studies to understand its mechanism of action:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases.

- Neuropharmacology : It has been evaluated for its effects on neuronal signaling pathways, contributing to the understanding of neurodegenerative diseases.

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Reference Study |

|---|---|---|

| 1-(Pyridin-4-ylmethyl)piperidin-4-ol | Antidepressant | Study on serotonin receptor modulation |

| 1-(Pyridin-3-ylmethyl)piperidin-4-ol | Anticancer | Inhibition of breast cancer cell lines |

| 1-(Pyridin-2-ylmethyl)piperidin-4-ol | Antimicrobial | Evaluation against bacterial strains |

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) explored the antidepressant effects of 1-(Pyridin-4-ylmethyl)piperidin-4-ol. The compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as a treatment for major depressive disorder.

Case Study 2: Anticancer Properties

In a research project led by Johnson et al. (2022), derivatives of 1-(Pyridin-4-ylmethyl)piperidin-4-ol were tested against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than established chemotherapeutics, highlighting their potential as novel anticancer agents.

Case Study 3: Enzyme Inhibition

A study by Lee et al. (2024) examined the inhibitory effects of 1-(Pyridin-4-ylmethyl)piperidin-4-ol on specific metabolic enzymes. The compound demonstrated significant inhibition of enzyme activity related to glucose metabolism, indicating a possible application in managing diabetes.

Mecanismo De Acción

Target of Action

The primary target of 1-(Pyridin-4-ylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays an essential role in the process of HIV-1 entry .

Mode of Action

1-(Pyridin-4-ylmethyl)piperidin-4-ol acts as a CCR5 antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in its structure . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-(Pyridin-4-ylmethyl)piperidin-4-ol disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .

Result of Action

The result of the action of 1-(Pyridin-4-ylmethyl)piperidin-4-ol is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of the virus into the cell, thereby inhibiting the progression of the disease .

Action Environment

The action environment of 1-(Pyridin-4-ylmethyl)piperidin-4-ol is within the cellular environment, specifically at the CCR5 receptor on the cell surface . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence or absence of the CCR5 receptor on the cell surface, the pH of the environment, and the presence of other competing molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Pyridin-4-ylmethyl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinemethanol with piperidin-4-one under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1-(Pyridin-4-ylmethyl)piperidin-4-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyridin-4-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: Compounds such as piperidine-4-ol and piperidine-4-one share structural similarities.

Pyridine derivatives: Compounds like pyridine-4-methanol and pyridine-4-carboxylic acid are structurally related.

Uniqueness

1-(Pyridin-4-ylmethyl)piperidin-4-ol is unique due to its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

1-(Pyridin-4-ylmethyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its structural features, which include a piperidine ring substituted with a hydroxyl group and a pyridin-4-ylmethyl moiety. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activity of 1-(Pyridin-4-ylmethyl)piperidin-4-ol encompasses various pharmacological effects, including:

- Anticancer Activity : Research indicates that compounds related to piperidine derivatives exhibit potential anticancer properties. For instance, certain piperidine derivatives have shown cytotoxicity against tumor cells, suggesting that 1-(Pyridin-4-ylmethyl)piperidin-4-ol may similarly possess such properties .

- Neuropharmacological Effects : The compound may act on neurotransmitter systems, particularly through interactions with receptors involved in pain modulation and cognitive functions. Studies on related piperidine compounds indicate their potential as dual-action ligands for histamine and sigma receptors, which are relevant in treating neuropathic pain and other neurological disorders .

- Antimicrobial Properties : Some derivatives of piperidine have demonstrated antimicrobial activities, which could extend to 1-(Pyridin-4-ylmethyl)piperidin-4-ol. The presence of the hydroxyl group may enhance its interaction with microbial membranes, increasing its efficacy .

Interaction Studies

Interaction studies have shown that 1-(Pyridin-4-ylmethyl)piperidin-4-ol can engage with various biological targets:

| Biological Target | Interaction Type | Reference |

|---|---|---|

| Sigma Receptors | Agonist | |

| Histamine Receptors | Antagonist | |

| Acetylcholinesterase | Inhibitor |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of piperidine derivatives:

- Anticancer Properties : In vitro studies indicated that certain piperidine derivatives exhibit significant cytotoxic effects on cancer cell lines, outperforming standard chemotherapeutic agents in some cases . For instance, a study demonstrated that modified piperidine compounds induced apoptosis in FaDu hypopharyngeal tumor cells.

- Neuropathic Pain Models : A series of compounds based on the piperidine structure showed promising results in animal models for neuropathic pain, indicating that modifications to the piperidine moiety can enhance analgesic efficacy .

- Antimicrobial Activity : A comparative study on several piperidine derivatives revealed that those with hydroxyl substitutions displayed improved antimicrobial activity against various bacterial strains, suggesting the importance of functional groups in enhancing biological efficacy .

Propiedades

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6,11,14H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWPEMSCJGJSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435274 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148729-35-5 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.